molecular formula C11H14O3 B13085074 3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid

3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid

Cat. No.: B13085074
M. Wt: 194.23 g/mol
InChI Key: SCODQOFKZVCQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a hydroxy group attached to a propanoic acid moiety, which is further substituted with a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid typically involves the reaction of 3,4-dimethylbenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic hydrogenation or enzymatic processes. These methods aim to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of 3-(3,4-Dimethylphenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(3,4-Dimethylphenyl)-2-hydroxypropanol.

    Substitution: Formation of substituted derivatives, such as 3-(3,4-Dimethyl-2-nitrophenyl)-2-hydroxypropanoic acid.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. Pathways involved may include modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenyl)-2-oxopropanoic acid
  • 3-(3,4-Dimethylphenyl)-2-hydroxypropanol
  • 3-(3,4-Dimethyl-2-nitrophenyl)-2-hydroxypropanoic acid

Uniqueness

3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features differentiate it from other similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C11H14O3/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5,10,12H,6H2,1-2H3,(H,13,14)

InChI Key

SCODQOFKZVCQCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.